molecular formula C17H11NO2S B14737489 12h-Benzo[a]phenothiazine-1-carboxylic acid CAS No. 6314-44-9

12h-Benzo[a]phenothiazine-1-carboxylic acid

Cat. No.: B14737489
CAS No.: 6314-44-9
M. Wt: 293.3 g/mol
InChI Key: UENNCHJUWHZXIN-UHFFFAOYSA-N
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Description

12h-Benzo[a]phenothiazine-1-carboxylic acid is a complex organic compound with a unique structure that includes a carboxylic acid group attached to a benzo[a]phenothiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12h-Benzo[a]phenothiazine-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the benzo[a]phenothiazine core, followed by the introduction of the carboxylic acid group. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: 12h-Benzo[a]phenothiazine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Catalysts like palladium on carbon, and reagents such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

12h-Benzo[a]phenothiazine-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 12h-Benzo[a]phenothiazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a photoredox catalyst, facilitating electron transfer reactions under light irradiation. This property is particularly useful in polymerization reactions and other synthetic processes.

Comparison with Similar Compounds

    Phenothiazine: A parent compound with a similar core structure but lacking the carboxylic acid group.

    12-Phenyl-12H-benzo[b]phenothiazine: A derivative with a phenyl group attached, used as a photoredox catalyst.

    Extended Phenothiazines: Compounds with additional fused rings, exhibiting unique photophysical and redox properties.

Uniqueness: 12h-Benzo[a]phenothiazine-1-carboxylic acid stands out due to its specific functional groups and the resulting chemical properties. Its ability to act as a photoredox catalyst under visible light makes it particularly valuable in green chemistry applications.

Properties

CAS No.

6314-44-9

Molecular Formula

C17H11NO2S

Molecular Weight

293.3 g/mol

IUPAC Name

12H-benzo[a]phenothiazine-1-carboxylic acid

InChI

InChI=1S/C17H11NO2S/c19-17(20)11-5-3-4-10-8-9-14-16(15(10)11)18-12-6-1-2-7-13(12)21-14/h1-9,18H,(H,19,20)

InChI Key

UENNCHJUWHZXIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC4=C3C(=CC=C4)C(=O)O

Origin of Product

United States

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